molecular formula C11H15N3O3 B12857483 N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide

N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide

Cat. No.: B12857483
M. Wt: 237.25 g/mol
InChI Key: UVJVZTCOMQMFKP-UHFFFAOYSA-N
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Description

N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide is a chemical compound with the following structural formula:

C15H18N2O4\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_4 C15​H18​N2​O4​

It consists of a hydrazine group (–NHNH–) attached to a carbonyl group (–C=O) via a methyl bridge. The “2-o-tolyloxy” part indicates that there is an o-tolyl (2-methylphenyl) group linked to the carbonyl carbon through an oxygen atom.

Preparation Methods

Synthetic Routes: The synthesis of N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide involves the reaction of appropriate starting materials. While specific synthetic routes may vary, one common approach is the condensation of an o-tolyl-substituted hydrazine with an appropriate carboxylic acid derivative.

Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol). Acidic or basic catalysts may be employed to facilitate the condensation process.

Industrial Production Methods: Unfortunately, detailed information on industrial-scale production methods for this compound is scarce. It is primarily used in research and laboratory settings.

Chemical Reactions Analysis

N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide can undergo various chemical reactions:

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and hydrazine.

    Oxidation: Oxidizing agents can convert the hydrazine moiety to nitrogen gas (N₂).

    Substitution: The o-tolyl group can undergo substitution reactions with appropriate electrophiles.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide finds applications in various scientific fields:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its hydrazine functionality, which can interact with biological targets.

    Organic Synthesis: It serves as a building block for more complex molecules.

    Biological Studies: Its hydrazine group may participate in bioconjugation reactions or enzyme inhibition studies.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. its hydrazine moiety suggests potential interactions with enzymes or receptors.

Comparison with Similar Compounds

While N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide is relatively unique due to its specific substitution pattern, similar compounds include:

    N-Hydrazinocarbonylmethyl-2-phenoxy-acetamide: , which shares the same hydrazine-carbonyl motif but with a phenoxy group instead of o-tolyl.

    N-Hydrazinocarbonylmethyl-2-phenoxy-acetamide derivatives: , explored for antimicrobial activity.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C11H15N3O3/c1-8-4-2-3-5-9(8)17-7-11(16)13-6-10(15)14-12/h2-5H,6-7,12H2,1H3,(H,13,16)(H,14,15)

InChI Key

UVJVZTCOMQMFKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(=O)NN

Origin of Product

United States

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